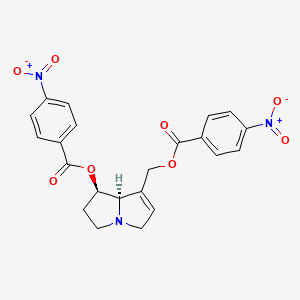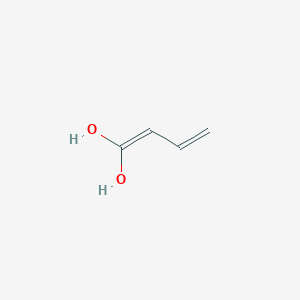
Buta-1,3-diene-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buta-1,3-diene-1,1-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a butadiene backbone. This compound is a derivative of butadiene, which is a conjugated diene with significant industrial importance. The presence of hydroxyl groups in this compound imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,1-diol can be synthesized through several methods. One common approach involves the catalytic transformation of ethanol into butadiene, followed by selective hydroxylation. The process typically begins with the dehydrogenation of ethanol to form acetaldehyde, which then undergoes aldol condensation to produce 1,3-butanediol. Subsequent dehydration of 1,3-butanediol yields butadiene, which can be hydroxylated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous catalysts to facilitate the transformation of butadiene into the desired diol. The process may include steps such as selective hydrogenation and hydroxylation under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Buta-1,3-diene-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the butadiene backbone can be reduced to form saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of ethers or esters.
科学研究应用
Buta-1,3-diene-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of buta-1,3-diene-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The conjugated diene structure allows for participation in pericyclic reactions, such as the Diels-Alder reaction, which is crucial in the synthesis of cyclic compounds .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A conjugated diene with similar reactivity but lacks hydroxyl groups.
1,3-Butanediol: A diol with a saturated backbone, differing in reactivity and applications.
Isoprene: Another conjugated diene used in polymer synthesis.
Uniqueness
Buta-1,3-diene-1,1-diol is unique due to the presence of both hydroxyl groups and a conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
50974-72-6 |
|---|---|
分子式 |
C4H6O2 |
分子量 |
86.09 g/mol |
IUPAC 名称 |
buta-1,3-diene-1,1-diol |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3,5-6H,1H2 |
InChI 键 |
DMRQNVSXQIVTKL-UHFFFAOYSA-N |
规范 SMILES |
C=CC=C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



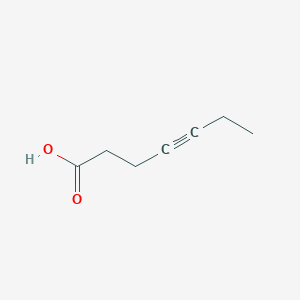
![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)




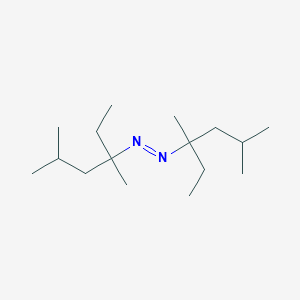
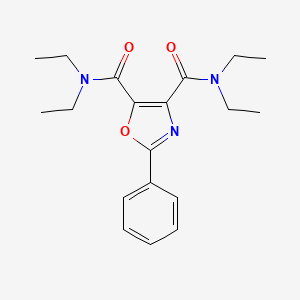
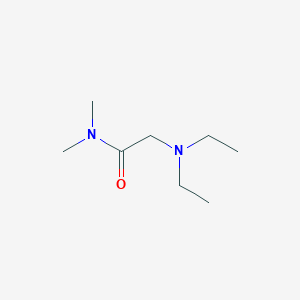

![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
